molecular formula C13H17NO4S B2854123 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid CAS No. 722464-53-1

2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid

Cat. No.: B2854123
CAS No.: 722464-53-1
M. Wt: 283.34
InChI Key: NNUIKHKGHUBPMY-UHFFFAOYSA-N
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Description

2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid ( 722464-53-1) is a high-value chemical building block with a molecular formula of C13H17NO4S and a molecular weight of 283.35 g/mol . This compound features a unique molecular architecture that combines a phenylacetic acid moiety with a piperidine-1-sulfonyl group, making it a versatile intermediate in medicinal chemistry and drug discovery research . The carboxylic acid functional group provides a handle for further derivatization, such as amide bond formation or esterification, while the sulfonamide group is a common pharmacophore known to contribute to molecular recognition and binding with biological targets . This structure makes it a critical reagent for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and potential therapeutic agents where the sulfonyl group can act as a key linker or functional element. As a screening compound, it may be used to explore interactions with various enzymes or receptors. All products are intended for Research Use Only and are strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers can access its structural data via the provided InChIKey (NNUIKHKGHUBPMY-UHFFFAOYSA-N) for computational modeling and in-silico studies.

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIKHKGHUBPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Aromatic Precursors

The piperidine-1-sulfonyl group is introduced via reaction between a sulfonyl chloride intermediate and piperidine. A plausible pathway involves:

  • Synthesis of 4-(chlorosulfonyl)phenylacetic acid ester :

    • Chlorosulfonation of ethyl 4-methylphenylacetate using chlorosulfonic acid, yielding ethyl 4-(chlorosulfonyl)phenylacetate.
    • Conditions : 0–5°C in dichloromethane, followed by quenching with ice.
  • Nucleophilic displacement with piperidine :

    • Reaction of the chlorosulfonyl intermediate with piperidine in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours.
    • Yield : ~70–80% (extrapolated from analogous sulfonamide syntheses).

Mechanistic Insight :
$$ \text{R-SO}2\text{Cl} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{R-SO}2\text{-N-C}5\text{H}{11} + \text{HCl} $$
Piperidine acts as a nucleophile, displacing chloride from the sulfonyl chloride group.

Alternative Route: Preformed Sulfonamide Coupling

A modular approach involves preparing 4-(piperidine-1-sulfonyl)benzaldehyde followed by acetic acid side chain installation:

  • Sulfonation of 4-bromobenzaldehyde :

    • Treat 4-bromobenzaldehyde with piperidine-1-sulfonyl chloride in the presence of NaH (base) in dimethylformamide (DMF) at 25°C.
  • Aldol condensation with malonic acid :

    • React the sulfonated benzaldehyde with malonic acid in pyridine under reflux to form cinnamic acid derivatives.
    • Subsequent hydrogenation (H₂/Pd-C) reduces the double bond, yielding the acetic acid backbone.

Advantage : Avoids harsh chlorosulfonation conditions but requires multi-step purification.

Acetic Acid Moiety Installation

Ester Hydrolysis

A common method involves synthesizing the ethyl ester precursor followed by saponification:

  • Ethyl 2-[4-(piperidine-1-sulfonyl)phenyl]acetate synthesis :

    • Alkylation of 4-(piperidine-1-sulfonyl)benzyl bromide with diethyl malonate, followed by decarboxylation.
  • Hydrolysis to carboxylic acid :

    • Treat the ester with NaOH (2M) in ethanol/water (1:1) at 80°C for 3 hours.
    • Yield : >90% (based on analogous ester hydrolyses in patent literature).

Reaction Equation :
$$ \text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH} $$

Direct Carboxylation

Electrophilic aromatic substitution (EAS) using glyoxylic acid:

  • Friedel-Crafts acylation :
    • React 4-(piperidine-1-sulfonyl)toluene with glyoxylic acid in the presence of AlCl₃.
    • Challenge : Steric hindrance from the sulfonamide group may limit reactivity.

Comparative Analysis of Methods

Method Key Step Conditions Yield Purity
Direct sulfonation Chlorosulfonation + amine 0–5°C, THF reflux 70–80% >95%
Preformed sulfonamide Aldol condensation Pyridine reflux 50–60% 90%
Ester hydrolysis Saponification NaOH, 80°C >90% >98%

Key Observations :

  • Direct sulfonation offers higher yields but requires handling corrosive chlorosulfonic acid.
  • Ester hydrolysis is efficient but depends on precursor availability.

Scalability and Industrial Considerations

  • Cost Drivers : Piperidine-1-sulfonyl chloride (≈$320/g, Sigma-Aldrich) significantly impacts economics. In-situ generation via SO₃HCl and piperidine could reduce costs.
  • Safety : GHS hazards (H302, H315, H319) mandate closed-system processing and PPE.

Chemical Reactions Analysis

Substitution Reactions

The piperidine sulfonyl group undergoes nucleophilic substitution under specific conditions. Key examples include:

Schiff Base Formation

Reaction with aldehydes produces sulfonamide-linked Schiff bases, a reaction critical for developing bioactive compounds .

Reaction ComponentConditionsYieldSource
o-SalicylaldehydeMethanol, room temperature or reflux57–80%
N-Piperidinyl sulfonamideBase-free or triethylamine (TEA)57–80%

This reaction proceeds via imine bond formation, with the sulfonamide group acting as an electron-withdrawing stabilizer .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic frameworks, as demonstrated in pharmaceutical syntheses .

Piperazine Ring Formation

Cyclization with bis(2-chloroethyl)amine derivatives under high-temperature conditions:

ParameterDetailsSource
SolventToluene, DMF, or N-methyl-2-pyrrolidone
BaseK₂CO₃, TEA, or N,N-diisopropylamine
Temperature120–130°C

This method is used to synthesize piperazine-containing drug intermediates .

Halogenation/Mesylation

The hydroxyl group in intermediates can be converted to leaving groups (e.g., chlorine, mesyl):

ReagentConditionsApplicationSource
SOCl₂ or MsCl−15°C to 55°C, inert atmospherePrep for nucleophilic substitution
Neutralization agentNaOH or triethylamineWorkup

This step is critical for activating the molecule toward subsequent substitution reactions .

Acid-Base Reactions

The carboxylic acid group enables salt formation with inorganic or organic bases:

BaseProductApplicationSource
NaOH/KOHSodium/potassium saltImproved solubility
TriethylamineAmmonium saltChromatography purification

Comparative Reactivity

The sulfonamide group’s electron-withdrawing nature enhances electrophilic substitution on the phenyl ring compared to non-sulfonylated analogs. For example, nitration occurs preferentially at the para position relative to the sulfonamide group .

Key Findings

  • Steric Effects : The piperidine ring imposes steric hindrance, limiting reactivity at the sulfonamide sulfur atom .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • The compound serves as a crucial building block in synthesizing pharmaceutical agents aimed at treating neurological disorders. Its piperidine moiety is particularly relevant for developing drugs targeting specific receptors and enzymes involved in neuropharmacology.
  • It has shown promise in the development of anticoagulant agents, potentially useful for treating thrombotic disorders. The mechanism of action involves modulating the activity of proteins involved in blood coagulation, which could lead to new therapeutic options for patients at risk of thrombotic events .

Case Studies

  • A study highlighted its effectiveness in enhancing the binding affinity of compounds to target receptors, which can improve drug efficacy and reduce side effects. The sulfonamide group contributes to this enhanced interaction by providing additional hydrogen bonding opportunities.

Organic Synthesis

Synthetic Pathways

  • 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid can be synthesized through multiple steps involving the formation of the phenyl ring, introduction of the piperidine sulfonyl group via sulfonylation reactions, and coupling with acetic acid or its derivatives. This synthetic versatility allows for modifications that can tailor the compound's properties for specific applications.

Material Science

  • Beyond medicinal applications, this compound's unique structural attributes make it a candidate for developing novel materials with specific electronic or optical properties. Research is ongoing to explore its potential in creating advanced materials that could be utilized in electronics or photonics.

Data Tables

Application AreaSpecific Use CaseMechanism of Action
Medicinal ChemistryNeurological disorder treatmentsReceptor modulation
Anticoagulant developmentInhibition of coagulation enzymes
Organic SynthesisBuilding block for pharmaceuticalsStructural modifications via synthetic routes
Material ScienceDevelopment of electronic materialsEnhancement of electronic properties

Mechanism of Action

The mechanism of action of 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Key Properties

Compound Name Substituent (R) Molecular Weight (g/mol) Yield (%) Key Properties/Applications
2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid -SO₂-piperidine 313.39* N/A High polarity, π-π stacking
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) -COCH₃ 305.36 45 Moderate solubility in DMSO
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) -CN 274.33 65 Increased polarity, potential enzyme inhibition
2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c) -Boc 363.47 39 Bulky group reduces reactivity
2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d) -Br, -COOCH₃ 400.27 N/A Halogenation enhances electrophilicity

*Calculated from molecular formula C₁₃H₁₇NO₄S.

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CN in 9b) : Increase polarity and solubility, making 9b more reactive in enzyme inhibition assays compared to the parent compound .
  • Bulky Groups (e.g., -Boc in 9c) : Lower synthetic yields (39%) due to steric hindrance during nucleophilic substitution .

Analogs with Modified Piperidine/Sulfonyl Groups

Table 2: Piperidine and Sulfonyl Modifications

Compound Name Structural Variation Molecular Weight (g/mol) Notable Properties
2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid (CAS 653588-61-5) Piperidine-1-carbonyl instead of sulfonyl 387.50 Increased lipophilicity (XLogP3: 2.7)
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1) 4-Chlorophenylsulfonyl substituent 317.79 Enhanced stability (stored at room temperature)
2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid (CAS 1098369-40-4) Sulfamoyl linkage 313.39 Potential for hydrogen bonding

Key Observations :

  • Carbonyl vs. Sulfonyl : Replacing the sulfonyl group with a carbonyl (e.g., CAS 653588-61-5) increases lipophilicity, favoring membrane permeability .
  • Halogenated Sulfonyl Groups : Compounds like CAS 1142209-57-1 exhibit improved stability, likely due to reduced hydrolytic susceptibility .

Biological Activity

2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid, also known by its CAS number 722464-53-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to a sulfonyl group, which is further connected to a phenylacetic acid moiety. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine ring enhances lipophilicity and facilitates binding to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors involved in several physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

A comprehensive SAR study on related compounds reveals that modifications on the piperidine ring and the sulfonyl group significantly influence biological potency. Substituents that enhance electron density on the aromatic ring tend to increase activity against specific targets, such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial for glycemic control in diabetes .

Compound Activity IC50 (μM) Notes
This compoundAntimicrobialTBDPotential against various strains
Piperidine derivative ADPP-4 Inhibition10High selectivity
Piperidine derivative BAnti-inflammatory15Reduces cytokine levels

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

  • DPP-4 Inhibitors : A study highlighted the effectiveness of piperidine-based compounds as DPP-4 inhibitors, showing significant reductions in blood glucose levels in diabetic models. The SAR indicated that modifications on the piperidine moiety enhanced binding affinity .
  • Inflammation Models : In vivo experiments demonstrated that analogs of this compound reduced inflammation markers in rodent models of arthritis, supporting its potential use in treating inflammatory conditions .
  • Antimicrobial Efficacy : A comparative analysis showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against resistant strains of bacteria, emphasizing the need for further exploration of this compound in this context .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a phenylacetic acid derivative. A common approach is to react 4-(piperidin-1-yl)phenylsulfonyl chloride with a protected acetic acid moiety (e.g., ethyl ester), followed by deprotection under acidic or basic conditions . For purity assurance:

  • Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate intermediates.
  • Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Validate structural integrity using 1H^1H-NMR (DMSO-d6d_6, δ 1.4–1.6 ppm for piperidine protons) and LC-MS (m/z calculated for C13H16ClNO4S\text{C}_{13}\text{H}_{16}\text{ClNO}_4\text{S}: 317.79) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation in methanol/water (1:1). Resolve the crystal structure to confirm sulfonyl-piperidine geometry and hydrogen-bonding networks .
  • Spectroscopic analysis :
    • 13C^{13}\text{C}-NMR to identify carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm for piperidine carbons) groups .
    • IR spectroscopy for S=O stretches (~1350–1150 cm1^{-1}) and carboxylic acid O-H (~2500–3300 cm1^{-1}) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying aryl sulfonyl groups?

Methodological Answer:

  • Substituent screening : Replace the chlorophenyl group (as in ) with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Monitor reaction kinetics via 1H^1H-NMR to identify rate-limiting steps .
  • Catalysis : Use Pd(OAc)2_2 with PPh3_3 ligand in Suzuki-Miyaura couplings for biaryl sulfone derivatives .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Higher yields are often achieved in DMF due to improved sulfonyl chloride solubility .

Q. How to address contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer:

  • Meta-analysis : Compile data from multiple studies (e.g., ) and apply statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., assay type, cell lines) .
  • Structure-Activity Relationship (SAR) studies :
    • Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl) on the phenyl ring.
    • Test in standardized assays (e.g., enzyme inhibition, cytotoxicity) to correlate electronic/hydrophobic parameters with activity .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate with mutagenesis data .

Q. What strategies are effective for resolving enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during key coupling steps to control stereochemistry .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards (e.g., peak at ~220 nm for piperidine ring) .

Q. How to design a robust protocol for assessing metabolic stability in vitro?

Methodological Answer:

  • Microsomal incubation : Incubate the compound (10 µM) with liver microsomes (human or rat) in NADPH-regenerating buffer.
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic pathways .

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